Edotecarin

Catalog No.
S548612
CAS No.
174402-32-5
M.F
C29H28N4O11
M. Wt
608.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Edotecarin

CAS Number

174402-32-5

Product Name

Edotecarin

IUPAC Name

13-(1,3-dihydroxypropan-2-ylamino)-6,20-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione

Molecular Formula

C29H28N4O11

Molecular Weight

608.6 g/mol

InChI

InChI=1S/C29H28N4O11/c34-7-10(8-35)31-33-27(42)20-18-13-3-1-11(37)5-15(13)30-22(18)23-19(21(20)28(33)43)14-4-2-12(38)6-16(14)32(23)29-26(41)25(40)24(39)17(9-36)44-29/h1-6,10,17,24-26,29-31,34-41H,7-9H2/t17-,24-,25+,26-,29-/m1/s1

InChI Key

QMVPQBFHUJZJCS-NTKFZFFISA-N

SMILES

C1=CC2=C(C=C1O)NC3=C4C(=C5C(=C23)C(=O)N(C5=O)NC(CO)CO)C6=C(N4C7C(C(C(C(O7)CO)O)O)O)C=C(C=C6)O

Solubility

Soluble in DMSO, not in water

Synonyms

12-beta-D-glucopyranosyl-12,13-dihydro-2,10-dihydroxy-6-((2-hydroxy-1-(hydroxymethyl)ethyl)amino)-5H-indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione, 6-N-(1-hydroxymethyl-2-hydroxy)ethylamino-12,13-dihydro-2,10-dihydroxy-13-glucopyranosyl-5H-indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)dione, edotecarin, J 107088, J-107088, J107088

Canonical SMILES

C1=CC2=C(C=C1O)NC3=C4C(=C5C(=C23)C(=O)N(C5=O)NC(CO)CO)C6=C(N4C7C(C(C(C(O7)CO)O)O)O)C=C(C=C6)O

Isomeric SMILES

C1=CC2=C(C=C1O)NC3=C4C(=C5C(=C23)C(=O)N(C5=O)NC(CO)CO)C6=C(N4[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C=C(C=C6)O

Description

The exact mass of the compound Edotecarin is 608.17546 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Carbazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Mechanism of Action: During DNA replication, topoisomerases transiently break and rejoin DNA strands to allow the replication machinery to pass through. Edotecarin binds to the topoisomerase-DNA complex, preventing these enzymes from religating the DNA strands. This leads to DNA damage and ultimately cell death in cancer cells.

Clinical Trials and Research Findings:

Early clinical trials of edotecarin investigated its potential as a treatment for various cancers, including lung, colorectal, and pancreatic cancers []. However, these trials did not show significant antitumor activity, and edotecarin was not pursued further for clinical development.

  • Limited Efficacy: A phase I study involving 24 Japanese patients with advanced cancers, including lung cancer, found no confirmed objective responses to edotecarin treatment [].

Edotecarin, also known by its chemical name PHA-782615, is a synthetic compound classified as an indolocarbazole. It is primarily recognized for its role as a potent inhibitor of topoisomerase I, an enzyme crucial for DNA replication and transcription. By stabilizing the DNA-topoisomerase I complex, Edotecarin enhances single-strand DNA cleavage, which ultimately leads to the inhibition of tumor cell growth. This compound is derived from NB-506, another indolocarbazole antitumor agent, and has shown superior efficacy in inducing DNA damage compared to other known inhibitors such as camptothecin and NB-506 itself .

Edotecarin's primary chemical reaction involves its interaction with topoisomerase I. The mechanism can be summarized as follows:

  • Binding to Topoisomerase I: Edotecarin binds to the enzyme, stabilizing the enzyme-DNA complex.
  • Induction of DNA Cleavage: This stabilization enhances the cleavage of single-strand DNA.
  • Inhibition of DNA Repair: The resulting complex prevents the repair of the cleaved DNA, leading to cell death.

The compound does not form active metabolites and is not a substrate for cytochrome P450-mediated metabolism, which distinguishes it from many other chemotherapeutic agents .

Edotecarin exhibits significant biological activity against various cancer cell lines. Its antitumor effects have been demonstrated in models of breast, cervical, pharyngeal, lung, prostate, colon, gastric, and hepatic cancers. Notably, it has shown effectiveness against cells that have developed resistance due to P-glycoprotein overexpression. In vitro studies indicate that Edotecarin can synergistically enhance the effects of other chemotherapeutic agents such as cisplatin and doxorubicin .

The synthesis of Edotecarin involves several key steps:

  • Starting Material: The synthesis begins with indolocarbazole derivatives.
  • Functionalization: Specific functional groups are introduced at designated positions on the indolocarbazole scaffold.
  • Purification: The final product is purified through crystallization or chromatography techniques to achieve high purity.

Research has indicated that modifications at various positions on the indolocarbazole structure can yield compounds with differing biological activities .

Edotecarin is primarily explored for its applications in cancer therapy due to its potent topoisomerase I inhibitory activity. Clinical trials have been conducted to assess its effectiveness in combination with other chemotherapy agents. Its ability to overcome drug resistance makes it a candidate for treating various malignancies that are difficult to manage with conventional therapies .

Studies have demonstrated that Edotecarin interacts effectively with several other chemotherapeutic agents:

  • Cisplatin
  • 5-Fluorouracil
  • Etoposide
  • Paclitaxel
  • Doxorubicin
  • Vincristine
  • Gemcitabine

These interactions often result in enhanced cytotoxicity against resistant cancer cell lines, suggesting potential for combination therapies in clinical settings .

Edotecarin shares structural similarities with other compounds in the indolocarbazole class but exhibits unique properties that set it apart. Below is a comparison with some similar compounds:

Compound NameStructure TypeMechanism of ActionUnique Features
CamptothecinAlkaloidTopoisomerase I inhibitorForms active metabolites
NB-506IndolocarbazoleTopoisomerase I inhibitorLess effective than Edotecarin
StaurosporineIndolocarbazoleProtein kinase inhibitorInhibits multiple kinases
IrinotecanCamptothecin derivativeTopoisomerase I inhibitorProdrug requiring conversion for activity

Edotecarin’s unique profile includes its stability in forming DNA-topoisomerase complexes and lack of dependence on cell cycle phases for its antitumor activity, making it a promising candidate for further clinical development .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.7

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

10

Exact Mass

608.17545772 g/mol

Monoisotopic Mass

608.17545772 g/mol

Heavy Atom Count

44

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1V8X590XDP

Drug Indication

Clinical studies with edotecarin have shown activity in subjects with colorectal cancer, esophageal cancer and other solid tumors.

Pharmacology

Edotecarin, formerly J-107088 is a novel, non-camptothecin, DNA topoisomerase-1 inhibitor. It is part of the class of compounds called indolocarbazoles. It is a novel inhibitor of topoisomerase I that induces single-strand DNA cleavage more effectively than NB-506 or camptothecin (CPT) and at different DNA sequences. The DNA-topoisomerase I complexes induced by edotecarin are more stable than those occurring after exposure to CPT or NB-506. The antitumor activity of edotecarin is less cell cycle dependent than other topoisomerase I inhibitors. Being an indolocarbazole, it is structurally related to staurosporine but does not possess protein kinase inhibitory properties. The antitumor activity of edotecarin has been tested in vitro and in vivo, and inhibition of tumor growth has been observed in breast, cervix, pharynx, lung, prostate, colon, gastric, and hepatic cancer models. Edotecarin is effective on cells that have acquired resistance related to P-glycoprotein. In vitro synergy has been demonstrated when edotecarin was tested in combination with cisplatin, 5-fluorouracil, etoposide, paclitaxel, doxorubicin, vincristine, CPT, and gemcitabine.
Edotecarin is a synthetic indolocarbazole with antineoplastic activity. Edotecarin inhibits the enzyme topoisomerase I through stabilization of the DNA-enzyme complex and enhanced single-strand DNA cleavage, resulting in inhibition of DNA replication and decreased tumor cell proliferation. (NCI04)

Mechanism of Action

Edotecarin inhibits the enzyme topoisomerase I through stabilization of the DNA-enzyme complex and enhanced single-strand DNA cleavage, resulting in inhibition of DNA replication and decreased tumor cell proliferation.

KEGG Target based Classification of Drugs

Enzymes
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP1 [HSA:7150] [KO:K03163]

Other CAS

174402-32-5

Metabolism Metabolites

Edotecarin does not form active metabolites and is not a substrate for in vitro P450-mediated metabolism.

Wikipedia

Edotecarin

Biological Half Life

20 to 25 hours

Dates

Modify: 2024-02-18
1: Saif MW, Sellers S, Diasio RB, Douillard JY. A phase I dose-escalation study of edotecarin (J-107088) combined with infusional 5-fluorouracil and leucovorin in patients with advanced/metastatic solid tumors. Anticancer Drugs. 2010 Aug;21(7):716-23. PubMed PMID: 20581657.
2: Sunami S, Nishimura T, Nishimura I, Ito S, Arakawa H, Ohkubo M. Synthesis and biological activities of topoisomerase I inhibitors, 6-arylmethylamino analogues of edotecarin. J Med Chem. 2009 May 28;52(10):3225-37. PubMed PMID: 19397324.
3: Norden AD, Drappatz J, Muzikansky A, David K, Gerard M, McNamara MB, Phan P, Ross A, Kesari S, Wen PY. An exploratory survival analysis of anti-angiogenic therapy for recurrent malignant glioma. J Neurooncol. 2009 Apr;92(2):149-55. Epub 2008 Nov 29. PubMed PMID: 19043778.
4: Animati F, Berettoni M, Bigioni M, Binaschi M, Felicetti P, Gontrani L, Incani O, Madami A, Monteagudo E, Olivieri L, Resta S, Rossi C, Cipollone A. Synthesis, biological evaluation, and molecular modeling studies of rebeccamycin analogues modified in the carbohydrate moiety. ChemMedChem. 2008 Feb;3(2):266-79. PubMed PMID: 18157856.
5: Teicher BA. Next generation topoisomerase I inhibitors: Rationale and biomarker strategies. Biochem Pharmacol. 2008 Mar 15;75(6):1262-71. Epub 2007 Oct 22. Review. PubMed PMID: 18061144.
6: Bayes M. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 Mar;29(2):153-73. PubMed PMID: 17440629.
7: Carvajal RD, Ilson DH, Noy A. Possible role of edotecarin, a novel topoisomerase I inhibitor, in therapy-related myelodysplastic syndrome. Leuk Lymphoma. 2007 Jan;48(1):192-4. PubMed PMID: 17325867.
8: Ciomei M, Croci V, Stellari F, Amboldi N, Giavarini R, Pesenti E. Antitumor activity of edotecarin in breast carcinoma models. Cancer Chemother Pharmacol. 2007 Jul;60(2):229-35. Epub 2006 Nov 7. PubMed PMID: 17089166.
9: Hurwitz HI, Cohen RB, McGovren JP, Hirawat S, Petros WP, Natsumeda Y, Yoshinari T. A phase I study of the safety and pharmacokinetics of edotecarin (J-107088), a novel topoisomerase I inhibitor, in patients with advanced solid tumors. Cancer Chemother Pharmacol. 2007 Jan;59(1):139-47. Epub 2006 Jul 4. PubMed PMID: 16819636.
10: Ciomei M, Croci V, Ciavolella A, Ballinari D, Pesenti E. Antitumor efficacy of edotecarin as a single agent and in combination with chemotherapy agents in a xenograft model. Clin Cancer Res. 2006 May 1;12(9):2856-61. PubMed PMID: 16675581.

Explore Compound Types